molecular formula C11H16BrO3P B105278 Diethyl (4-Bromobenzyl)phosphonate CAS No. 38186-51-5

Diethyl (4-Bromobenzyl)phosphonate

Cat. No.: B105278
CAS No.: 38186-51-5
M. Wt: 307.12 g/mol
InChI Key: IPTXXSZUISGKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-Bromobenzyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H16BrO3P and its molecular weight is 307.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454436
Record name Diethyl (4-Bromobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-51-5
Record name Diethyl P-[(4-bromophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-Bromobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-bromobenzylbromide (10.0 g, 40.0 mmol) was dissolved in triethylphosphite (8.4 mL, 48.0 mmol) under a nitrogen atmosphere, and the reaction solution was refluxed and stirred for 24 hours. The reaction solution was passed through a silica gel column by using hexane-ethylacetate 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain pale yellow oil (10.0 g, yield: 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) were mixed in a round bottom flask and refluxed at 90° C. for 19 hours. Excess triethyl phosphite was removed under reduced pressure and the product purified by flash chromatography (1:1 Hexane/EtOAc) to give compound 16. 16: 98% yield; colorless liquid; 1H NMR (400 MHz, CDCl3) δ 7.30 (d, 2H, J=7.5 Hz), 7.05 (d, 2H, J=7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J=106.9 Hz); 13C NMR (100 MHz, CDCl3) δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5; HRMS Calc for C11H16BrO3P (M+H)+ 307.0097 found 307.0093.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

203.6 g (815 mmol) of 4-bromobenzyl bromide and 215 ml (1.2 mol) of triethyl phosphite are mixed and heated at 130° C. for 1 h with gas discharge. The product is then subjected to fractional distillation (2×10−2 mbar, 120° C.), giving 224 g (89%) of the product as a colourless liquid.
Quantity
203.6 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (4-Bromobenzyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (4-Bromobenzyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (4-Bromobenzyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (4-Bromobenzyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (4-Bromobenzyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (4-Bromobenzyl)phosphonate
Customer
Q & A

Q1: How is diethyl 4-bromobenzylphosphonate utilized in synthesizing aggregation-induced emission (AIE) materials?

A1: Diethyl 4-bromobenzylphosphonate plays a crucial role in a multi-step synthesis of AIE materials derived from triphenylethylene []. The process involves a Wittig-Horner reaction where diethyl 4-bromobenzylphosphonate reacts with bis(4-bromophenyl)methanone. This reaction forms a substituted stilbene derivative, which is then further modified via Suzuki coupling with various arylboronic acids to yield the final AIE compounds [].

Q2: Can you explain the role of diethyl 4-bromobenzylphosphonate in synthesizing precursors for carbon nanohoops?

A2: Diethyl 4-bromobenzylphosphonate serves as a reagent in the synthesis of trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a key intermediate in the production of carbon nanohoop precursors []. This is achieved through a Homer-Wadsworth-Emmons reaction with 4-bromocinnamaldehyde. The diene then undergoes a Diels-Alder reaction with 1,4-benzoquinone to form a substituted dihydronaphthalene, which is further elaborated to construct the carbon nanohoop framework [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.